Cas no 2639420-33-8 (3-bromonaphthalene-1-sulfonyl chloride)

3-bromonaphthalene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- EN300-27747179
- 2639420-33-8
- 3-bromonaphthalene-1-sulfonyl chloride
- 1-Naphthalenesulfonyl chloride, 3-bromo-
-
- MDL: MFCD33549340
- インチ: 1S/C10H6BrClO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H
- InChIKey: KFPYHRVGUXSDRK-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=C2C(C=CC=C2)=CC(Br)=C1
計算された属性
- せいみつぶんしりょう: 303.89604g/mol
- どういたいしつりょう: 303.89604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 42.5Ų
じっけんとくせい
- 密度みつど: 1.732±0.06 g/cm3(Predicted)
- ふってん: 396.2±25.0 °C(Predicted)
3-bromonaphthalene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27747179-1g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95% | 1g |
$1343.0 | 2023-09-10 | |
Enamine | EN300-27747179-5g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95% | 5g |
$3894.0 | 2023-09-10 | |
Enamine | EN300-27747179-10.0g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
Enamine | EN300-27747179-0.1g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95.0% | 0.1g |
$466.0 | 2025-03-19 | |
Enamine | EN300-27747179-1.0g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
Enamine | EN300-27747179-5.0g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
Enamine | EN300-27747179-2.5g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
Enamine | EN300-27747179-0.5g |
3-bromonaphthalene-1-sulfonyl chloride |
2639420-33-8 | 95.0% | 0.5g |
$1046.0 | 2025-03-19 | |
Aaron | AR028AKB-250mg |
3-bromonaphthalene-1-sulfonylchloride |
2639420-33-8 | 95% | 250mg |
$941.00 | 2025-02-15 | |
Aaron | AR028AKB-2.5g |
3-bromonaphthalene-1-sulfonylchloride |
2639420-33-8 | 95% | 2.5g |
$3643.00 | 2023-12-15 |
3-bromonaphthalene-1-sulfonyl chloride 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-bromonaphthalene-1-sulfonyl chlorideに関する追加情報
Introduction to 3-bromonaphthalene-1-sulfonyl chloride (CAS No. 2639420-33-8)
3-bromonaphthalene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2639420-33-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound serves as a crucial intermediate in the development of various pharmacologically active molecules, particularly in the design of novel therapeutic agents targeting a range of diseases. Its unique structural features, combining a brominated naphthalene core with a sulfonyl chloride functional group, make it a versatile building block for further chemical modifications.
The bromonaphthalene-1-sulfonyl chloride moiety is particularly valuable in medicinal chemistry due to its reactivity and the ability to undergo selective transformations. The presence of the sulfonyl chloride group at the 1-position of the naphthalene ring enhances its utility in nucleophilic substitution reactions, allowing for the introduction of diverse substituents at other positions on the aromatic system. This property is exploited in the synthesis of complex molecules, including inhibitors and agonists for various biological targets.
In recent years, there has been a surge in research focused on developing new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. The naphthalene scaffold is known to interact with specific biological receptors and enzymes, making it an attractive platform for drug discovery. Specifically, derivatives of 3-bromonaphthalene-1-sulfonyl chloride have been investigated for their potential to modulate neurotransmitter activity. For instance, studies have demonstrated that certain sulfonylated naphthalenes exhibit inhibitory effects on acetylcholinesterase, an enzyme crucial for maintaining acetylcholine levels in the brain.
Moreover, the pharmaceutical industry has shown interest in using 3-bromonaphthalene-1-sulfonyl chloride as a precursor in the synthesis of anti-inflammatory agents. Sulfonyl chlorides are known to participate in reactions that yield sulfonamides, which are widely used in nonsteroidal anti-inflammatory drugs (NSAIDs). By leveraging the reactivity of the bromonaphthalene-1-sulfonyl chloride intermediate, researchers can design molecules with enhanced efficacy and reduced side effects compared to existing NSAIDs.
Advances in synthetic methodologies have further expanded the applications of 3-bromonaphthalene-1-sulfonyl chloride. Modern techniques such as palladium-catalyzed cross-coupling reactions allow for precise functionalization of the naphthalene ring, enabling the creation of highly substituted derivatives. These derivatives can then be explored for their biological activity against targets such as kinases and transcription factors involved in cancer pathways. The ability to introduce various substituents at different positions on the naphthalene core provides chemists with unparalleled flexibility in designing novel therapeutic compounds.
The role of 3-bromonaphthalene-1-sulfonyl chloride extends beyond pharmaceutical applications into materials science and agrochemicals. Its structural motif is found in several high-performance polymers that exhibit unique thermal and mechanical properties. Additionally, sulfonylated aromatic compounds have been investigated as intermediates in the synthesis of herbicides and pesticides due to their stability and reactivity under various conditions.
In conclusion, 3-bromonaphthalene-1-sulfonyl chloride (CAS No. 2639420-33-8) is a multifaceted compound with broad utility across multiple industries. Its importance in pharmaceutical research cannot be overstated, as it continues to inspire innovative approaches to drug discovery and development. As synthetic chemistry progresses, it is likely that new applications for this compound will emerge, further solidifying its role as a cornerstone intermediate in modern chemical synthesis.
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